N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones . The reaction conditions often include the use of solvents like ethanol and heating to promote the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-[(1-ethylpyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea
- 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
Uniqueness
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10;/h4-5,7-8,11H,3,6H2,1-2H3;1H |
InChI Key |
CEXSGFUNMISTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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